Btffh

Catalog No.
S761926
CAS No.
164298-25-3
M.F
C9H16F7N2P
M. Wt
316.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Btffh

CAS Number

164298-25-3

Product Name

Btffh

IUPAC Name

1-[fluoro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate

Molecular Formula

C9H16F7N2P

Molecular Weight

316.2 g/mol

InChI

InChI=1S/C9H16FN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1

InChI Key

MNJUGQKOHJQOCK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F

Canonical SMILES

C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F

Background:

1,3,4,6-Bis(trifluoromethyl)benzene-1,4-diol (better known by the abbreviation Btffh) is an organic compound belonging to the class of bisphenols. Bisphenols are a group of chemicals consisting of two phenol groups connected by a central carbon atom. Btffh is a relatively new compound, first synthesized in 2009 by researchers at the University of California, Berkeley. []

Potential Applications:

Due to its unique chemical properties, Btffh has been explored for various potential applications in scientific research, including:

  • Organic electronics: Btffh exhibits excellent thermal and chemical stability, making it a promising candidate for use in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [, ]
  • Biomedical research: Studies suggest that Btffh may possess potential antiproliferative and antiviral properties, making it a subject of interest for further investigation in the field of biomedical research. [, ]
  • Material science: Btffh's rigid molecular structure and fluorine atoms contribute to its exceptional stability and potential applications in the development of new materials with specific properties, such as flame retardants or high-performance polymers.

Current Research:

Research on Btffh is still in its early stages, and further studies are needed to fully understand its potential and limitations in various scientific applications. Current research efforts are focused on:

  • Understanding the mechanisms of action: Investigating how Btffh interacts with biological systems and materials at the molecular level to achieve its observed effects.
  • Optimizing its properties: Developing methods to modify the structure and properties of Btffh to enhance its performance for specific applications.
  • Assessing its safety and toxicity: Conducting thorough safety assessments to determine the potential risks associated with Btffh before widespread use.

Btffh, also known as Fluoro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate or Fluoro-dipyrrolidinocarbenium hexafluorophosphate, is a salt compound used as a coupling reagent in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently synthesizing peptides, which are chains of amino acids that form the building blocks of proteins []. Btffh offers advantages over traditional coupling reagents due to its ability to activate hindered amino acids, which are those with bulky side chains that can interfere with the coupling reaction [].


Molecular Structure Analysis

The molecular structure of Btffh consists of a central fluoroformamidinium cation (N=C-N(CH2)4-N(CH2)4-C=N+), which is positively charged. This cation is paired with a hexafluorophosphate (PF6-) anion, which is negatively charged []. The key feature of this structure is the presence of the fluorine atom on the formamidinium cation. This fluorine atom helps to activate the carbonyl group (C=O) of the amino acid being coupled, making it more susceptible to nucleophilic attack by the incoming amine group of the next amino acid in the peptide chain [].


Chemical Reactions Analysis

(Activated amino acid) + Btffh -> Activated ester(Activated ester) + (incoming amino acid) -> Peptide bond + Byproduct []

During the first step, Btffh reacts with an activated amino acid (usually an activated ester) to form a more reactive intermediate called an activated ester. In the second step, the activated ester reacts with the amine group of the next amino acid in the peptide chain, forming a peptide bond and a byproduct (typically a fluoroanhydride).


Physical And Chemical Properties Analysis

  • Melting point: 153°C []
  • Molecular weight: 316.2 g/mol []
  • Solubility: Soluble in polar organic solvents such as dichloromethane and dimethylformamide (DMF) []
  • Stability: Relatively stable under dry conditions []

As mentioned earlier, Btffh's mechanism of action relies on the presence of the fluorine atom in its structure. The fluorine atom helps to withdraw electron density from the carbonyl group of the activated amino acid, making it more electrophilic (electron-poor) and susceptible to attack by the nucleophilic (electron-rich) amine group of the incoming amino acid. This enhanced reactivity facilitates the formation of the peptide bond [].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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